4,5,6,7-Tetrahydro-1-benzofuran-4-amine
Description
4,5,6,7-Tetrahydro-1-benzofuran-4-amine is a bicyclic organic compound featuring a fused benzofuran ring system with an amine substituent at the 4-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound’s structure combines aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry and organic synthesis. The tetrahydrofuran ring enhances conformational rigidity, while the amine group provides a site for functionalization, enabling the creation of derivatives with tailored properties .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVUZXMEMNBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594454 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389795-57-7 | |
| Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzofuran-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro precursor followed by cyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and minimize impurities. The process may also include steps for purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzofuran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Lipophilicity: The cyclopentyl derivative (C₁₃H₁₉NO) exhibits higher lipophilicity than the parent compound, favoring interactions with hydrophobic targets .
- Solubility: The methylsulfanylpropyl substituent (C₁₂H₁₉NOS) introduces moderate polarity, balancing solubility in both aqueous and organic phases .
Biological Activity
4,5,6,7-Tetrahydro-1-benzofuran-4-amine (THBFA) is a compound with a unique benzofuran structure that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 137.18 g/mol
The compound features a tetrahydrobenzofuran moiety, which contributes to its biological interactions and potential therapeutic effects.
THBFA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound may modulate the activity of these targets, leading to diverse pharmacological effects. For example, it has been suggested that THBFA can act as an acetylcholinesterase inhibitor (AChEI), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer potential of THBFA derivatives. For instance, benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation with lower toxicity compared to traditional chemotherapeutics. A study demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, such as lung adenocarcinoma (A549) and head and neck cancer (SQ20B) cells .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| THBFA Derivative 1 | A549 | 16.4 |
| THBFA Derivative 2 | SQ20B | 0.46 |
Neuroprotective Effects
THBFA has been investigated for its neuroprotective properties. In vitro studies indicated that certain derivatives could inhibit acetylcholinesterase with IC values comparable to donepezil, a standard treatment for Alzheimer's disease . Additionally, these compounds showed antioxidant activity by scavenging free radicals more effectively than vitamin C.
Table 2: AChE Inhibition and Antioxidant Activity
| Compound | AChE IC (μM) | DPPH Scavenging Activity |
|---|---|---|
| THBFA Derivative 1 | 0.058 | High |
| THBFA Derivative 2 | 0.086 | Moderate |
Case Studies
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested for their efficacy against A549 lung cancer cells. The study found that compounds with specific substitutions on the benzofuran ring exhibited enhanced anticancer activity through the inhibition of the AKT signaling pathway .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of THBFA derivatives in an Alzheimer's disease model. The results indicated that these compounds not only inhibited acetylcholinesterase but also protected neuronal cells from oxidative stress-induced damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
